Ácido ceanótico

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El ácido emmolic tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como precursor para sintetizar varios derivados de triterpeno.

Biología: Se estudió por sus efectos citotóxicos en líneas celulares cancerosas como OVCAR-3, HeLa y FS-5.

Medicina: Se investigó por sus actividades antiinflamatorias, antioxidantes y hepatoprotectoras.

Industria: Se utiliza en el desarrollo de productos farmacéuticos y cosméticos basados en productos naturales.

Mecanismo De Acción

El mecanismo de acción del ácido emmolic implica su interacción con diversos objetivos y vías moleculares. Ejerce sus efectos mediante:

Inhibición del crecimiento de las células cancerosas: El ácido emmolic inhibe la proliferación de las células cancerosas induciendo apoptosis y detención del ciclo celular.

Actividad antiinflamatoria: Reduce la inflamación al disminuir la producción de citoquinas proinflamatorias como el TNF-α y el óxido nítrico.

Actividad antioxidante: El ácido emmolic elimina los radicales libres y reduce el estrés oxidativo, protegiendo las células del daño.

Análisis Bioquímico

Biochemical Properties

Ceanothic acid has been found to interact with Acetylcholinesterase (AChE), a key enzyme in the regulation of the cholinergic system . It inhibits AChE through its interaction with the peripheral anionic site (PAS) of the enzyme . In a study, six ceanothic acid derivatives were prepared and all showed inhibitory activity against AChE .

Cellular Effects

Ceanothic acid and its derivatives have shown significant cellular effects. They have demonstrated potent cytotoxic activity against cancer cell lines OVCAR-3 and HeLa . This suggests that ceanothic acid may influence cell function by affecting cell signaling pathways and gene expression, potentially leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of ceanothic acid involves its interaction with the peripheral anionic site (PAS) of Acetylcholinesterase (AChE). This interaction results in the inhibition of AChE, which plays a key role in the regulation of the cholinergic system . The inhibition of AChE by ceanothic acid is competitive and reversible .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido emmolic se puede sintetizar mediante diversas reacciones químicas que involucran sus compuestos precursores. Un método común implica la extracción del compuesto de la corteza de raíz seca de plantas como Ziziphus cambodiana. El proceso de extracción típicamente implica desgrasado del material vegetal con hexano, seguido de extracción con acetato de etilo y metanol a 50 °C durante 50 horas. Las fracciones activas se separan luego utilizando cromatografía y diversos solventes .

Métodos de producción industrial: La producción industrial de ácido emmolic a menudo implica la extracción a gran escala de fuentes vegetales. El proceso incluye extracción con solventes, cromatografía y pasos de purificación para aislar el compuesto en su forma pura. El uso de técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) garantiza la alta pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido emmolic sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El ácido emmolic se puede oxidar para formar varios derivados.

Reducción: El doble enlace en el ácido emmolic se puede reducir para formar compuestos saturados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Hidrogenación usando paladio sobre carbono (Pd/C) como catalizador.

Sustitución: Se utilizan reactivos como los cloruros de acilo y los anhídridos para las reacciones de esterificación.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del ácido emmolic, que tienen propiedades químicas y biológicas distintas .

Comparación Con Compuestos Similares

El ácido emmolic es estructuralmente similar a otros ácidos triterpénicos como el ácido betulínico y el ácido alphitólico. Es único en su disposición específica de grupos funcionales y sus distintas actividades biológicas .

Compuestos similares:

Ácido betulínico: Conocido por sus propiedades anticancerígenas y anti-VIH.

Ácido alphitólico: Presenta actividades antiinflamatorias y antioxidantes.

El ácido emmolic destaca por sus potentes efectos citotóxicos en las células cancerosas y sus posibles aplicaciones terapéuticas en diversas enfermedades .

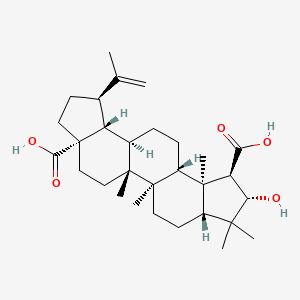

Propiedades

IUPAC Name |

16-hydroxy-1,2,14,17,17-pentamethyl-8-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-5,15-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-16(2)17-10-13-30(25(34)35)15-14-27(5)18(21(17)30)8-9-20-28(27,6)12-11-19-26(3,4)23(31)22(24(32)33)29(19,20)7/h17-23,31H,1,8-15H2,2-7H3,(H,32,33)(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCHQSHZHFLMJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21302-79-4 | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

356 - 357 °C | |

| Record name | Ceanothic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036851 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

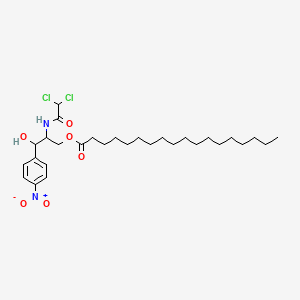

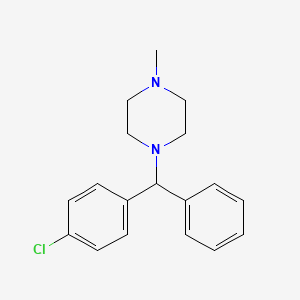

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [1-(1H-benzimidazol-2-yl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B1668690.png)

![N-{4-[5-(4-Fluoro-phenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide](/img/structure/B1668694.png)